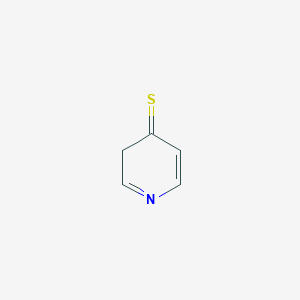![molecular formula C7H6N2O2 B145147 3-アミノベンゾ[d]イソキサゾール-4-オール CAS No. 126940-15-6](/img/structure/B145147.png)
3-アミノベンゾ[d]イソキサゾール-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminobenzo[d]isoxazol-4-ol is a compound that belongs to the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 3-aminobenzo[d]isoxazol-4-ol suggests that it has an amino group attached to the third position of the isoxazole ring and a hydroxyl group at the fourth position. This structure implies potential reactivity due to the presence of both amino and hydroxyl functional groups.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored through various methods. For instance, the synthesis of a conformationally constrained analogue of aspartic acid, which is structurally similar to 3-aminobenzo[d]isoxazol-4-ol, was achieved using a regioselective 1,3-dipolar cycloaddition followed by a series of transformations including condensation, nucleophilic attack, and oxidation steps . Another approach for synthesizing isoxazole derivatives involved a palladium-catalyzed aerobic oxidation of o-aminophenols with isocyanides, which could potentially be adapted for the synthesis of 3-aminobenzo[d]isoxazol-4-ol . Additionally, the synthesis of 3-aminoisoxazoles was reported using a two-step procedure involving the reaction of 3-bromoisoxazolines with amines followed by oxidation .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. The specific substituents on the ring, such as the amino and hydroxyl groups in 3-aminobenzo[d]isoxazol-4-ol, can significantly influence the molecular conformation and electronic distribution, which in turn affects the compound's reactivity and interaction with other molecules .
Chemical Reactions Analysis
Isoxazole derivatives can participate in a variety of chemical reactions. The amino group can act as a nucleophile, while the hydroxyl group can engage in hydrogen bonding and potentially act as a leaving group under certain conditions. The synthesis of pyrrole derivatives from isoxazole precursors has been demonstrated, indicating the versatility of isoxazole rings in chemical transformations . The reactivity of the amino group in 3-aminoisoxazoles has also been explored, showing that these compounds can undergo substitution reactions to yield a range of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives like 3-aminobenzo[d]isoxazol-4-ol are influenced by their functional groups and molecular structure. The presence of both amino and hydroxyl groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility, boiling point, and melting point. The electronic structure of the isoxazole ring can also impact the compound's UV absorption and fluorescence properties, which are important for applications in materials science and as biological probes .
科学的研究の応用
医薬品化学
イソキサゾールは、3-アミノベンゾ[d]イソキサゾール-4-オールを含む、隣接する位置に1つの酸素原子と1つの窒素原子を持つ重要な5員環複素環系です。 イソキサゾールは幅広い生物学的活性と治療の可能性を持っています . イソキサゾール環への様々な置換基の導入は、異なる活性を付与します .
鎮痛剤としての応用
イソキサゾール誘導体は、鎮痛剤として顕著な可能性を示しています . つまり、これらの化合物は、痛み止め薬の開発に使用することができます。
抗炎症作用の応用
イソキサゾール化合物は、抗炎症作用を示すことが明らかになっています . これらは、炎症を抑制する薬剤の開発に使用することができます。
抗がん作用の応用
イソキサゾール誘導体は、抗がん剤として可能性を示しています . これにより、様々な種類の癌に対する新しい治療法の開発に使用できる可能性があります。
抗菌作用の応用
イソキサゾール化合物は、抗菌作用を持つことが判明しています . これは、新しい抗菌薬の開発に使用できることを示唆しています。
抗ウイルス作用の応用
イソキサゾール誘導体は、抗ウイルス作用を示すことが明らかになっています . これは、新しい抗ウイルス薬の開発に使用できることを示唆しています。
抗てんかん作用の応用
3-アミノベンゾ[d]イソキサゾール-4-オールの疎水性ジアローム誘導体のシリーズを合成し、抗てんかん作用について評価した。 これらの化合物は、GABA取り込み阻害剤および抗てんかん剤として効果的であった .
抗うつ作用の応用
イソキサゾール化合物は、抗うつ剤として可能性を示しています . これは、うつ病の新しい治療法の開発に使用できることを示唆しています。
作用機序
Target of Action
3-Aminobenzo[d]isoxazol-4-ol is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been reported to show potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .
Mode of Action
One study showed that lipophilic diaromatic derivatives of a similar compound, ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, were effective as gaba uptake inhibitors and anticonvulsants . This suggests that 3-Aminobenzo[d]isoxazol-4-ol might interact with its targets in a similar manner, potentially inhibiting the uptake of GABA and exhibiting anticonvulsant activity.
Biochemical Pathways
Given its potential role as a gaba uptake inhibitor, it may affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .
Pharmacokinetics
The fact that similar compounds have been shown to cross the blood-brain barrier suggests that 3-aminobenzo[d]isoxazol-4-ol may have good bioavailability in the central nervous system .
Result of Action
Based on the reported activities of similar compounds, it may have potential analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Safety and Hazards
将来の方向性
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
特性
IUPAC Name |
3-amino-1,2-benzoxazol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPFUPCXFIIKQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)ON=C2N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
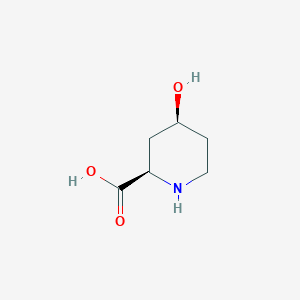
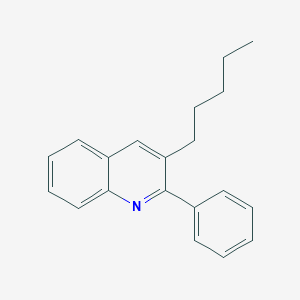
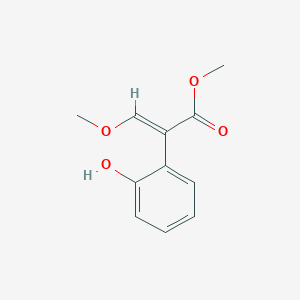
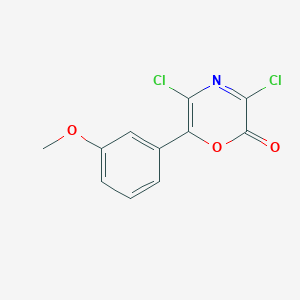
![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)
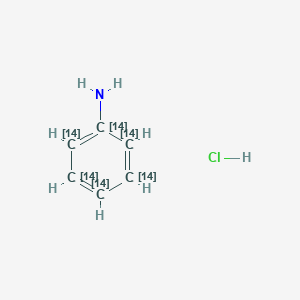
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
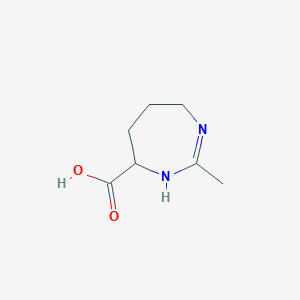
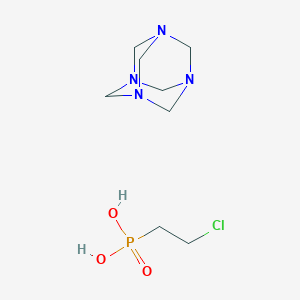
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
